molecular formula C11H9N3O3 B12621466 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid CAS No. 919116-69-1

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid

Cat. No.: B12621466
CAS No.: 919116-69-1
M. Wt: 231.21 g/mol
InChI Key: SBYZOBSQTARWLB-UHFFFAOYSA-N
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Description

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is a heterocyclic organic compound combining a benzoic acid moiety with a 6-oxo-1H-pyrimidin-2-yl group linked via an amino bridge. Its structure enables diverse interactions, such as hydrogen bonding (via the carboxylic acid and pyrimidinone groups) and π-π stacking (aromatic rings), making it a promising candidate for medicinal chemistry and enzyme inhibition studies.

Properties

CAS No.

919116-69-1

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid

InChI

InChI=1S/C11H9N3O3/c15-9-5-6-12-11(14-9)13-8-3-1-7(2-4-8)10(16)17/h1-6H,(H,16,17)(H2,12,13,14,15)

InChI Key

SBYZOBSQTARWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 6-oxo-1H-pyrimidine-2-amine with 4-carboxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to ensure consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various pyrimidine derivatives, including 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid. The results showed promising activity against several bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic formulations .

Anti-inflammatory Properties

Pyrimidine derivatives have been studied for their anti-inflammatory effects. In vitro assays demonstrated that compounds similar to 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Drug Design and Development

The compound's structure allows it to serve as a scaffold in drug design. Computational studies have explored its interactions with various biological targets, leading to the development of new drugs aimed at specific diseases, including cancer and bacterial infections .

Enzyme Inhibition Studies

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation .

Immunological Research

This compound has also been evaluated in immunological contexts, particularly in assessing skin sensitization potential through the Local Lymph Node Assay (LLNA). Its effects on immune response modulation make it relevant for developing safer cosmetic and pharmaceutical products .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEvaluation against bacterial and fungal strainsSignificant activity observed
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPotential therapeutic applications
Drug DesignScaffold for new drug developmentPromising results in computational studies
Enzyme InhibitionInhibition of kinases related to cancer proliferationEffective inhibitor identified
Immunological ResearchAssessment of skin sensitization using LLNARelevant for safety testing in cosmetics

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory mechanisms of this compound using cellular models. The findings revealed that it significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzoic acid derivatives are highly influenced by substitutions on the pyrimidine ring, linker groups, and additional functional moieties. Below is a detailed comparison with key analogs:

Table 1: Comparison of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic Acid and Structurally Similar Compounds
Compound Name Structural Features Molecular Weight Biological Activity Key Findings
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid Benzoic acid + 6-oxopyrimidinyl-amino group ~246.2 g/mol* Hypothesized: Enzyme inhibition, anticancer Predicted to exhibit enhanced binding affinity due to pyrimidinone and carboxylic acid groups.
4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid Propylamino linker, methyl-substituted pyrimidinone 302.33 g/mol Research applications (unspecified) Increased steric bulk from the propyl group may alter solubility and target interactions.
4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride Chlorophenyl and methylamino groups on pyrimidine Not provided Not specified Chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic Acid Dimethylpyrimidine + methylamino linker Not provided Corrosion inhibition, biomedical applications Dimethyl groups increase metabolic stability but may reduce solubility.
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid Thiazole core + naphthyl group Not provided CK2 kinase inhibition (non-ATP competitive) Naphthyl group enhances potency through hydrophobic interactions.
4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid Thienylmethyl group Not provided Anti-inflammatory, anticancer Methyl-thienyl improves stability and activity compared to furyl analogs.

*Calculated based on molecular formula C₁₁H₉N₃O₃.

Key Trends and Insights

Pyrimidine Substitutions: Methyl groups (e.g., in ) enhance steric effects and metabolic stability but may reduce aqueous solubility. Chlorophenyl groups () increase lipophilicity, favoring membrane penetration and target binding in hydrophobic pockets. Pyrimidinone vs. Thiazole: The pyrimidinone core in the target compound likely offers distinct hydrogen-bonding capabilities compared to thiazole-based inhibitors (), which rely on aromatic and hydrophobic interactions.

Methylamino linkers () provide rigidity, possibly enhancing selectivity.

Biological Activity: Anticancer Potential: Compounds with bulky aromatic substituents (e.g., naphthyl in ) show improved cytotoxicity, suggesting the target compound’s pyrimidinone group may similarly enhance anticancer activity. Enzyme Inhibition: The carboxylic acid group in benzoic acid derivatives (e.g., ) facilitates interactions with catalytic residues in enzymes, a property likely shared by the target compound.

Unique Advantages of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic Acid

  • Dual Functional Groups: The combination of a pyrimidinone (hydrogen-bond acceptor/donor) and benzoic acid (ionizable at physiological pH) enables versatile interactions with biological targets.
  • Structural Simplicity : Compared to analogs with complex substituents (e.g., or ), this compound’s simpler structure may offer better synthetic accessibility and tunability.

Biological Activity

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid, with the CAS number 919116-69-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure consists of a benzoic acid moiety linked to a pyrimidine ring, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

The molecular formula of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is C11H9N3O3, and it has a molecular weight of 231.207 g/mol. The compound's structure is illustrated below:

PropertyValue
Molecular FormulaC11H9N3O3
Molecular Weight231.207 g/mol
CAS Number919116-69-1

Antibacterial Activity

Research indicates that compounds containing pyrimidine rings exhibit significant antibacterial properties. A study highlighted the antibacterial efficacy of various nitrogen-based heterocyclic compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.0125 mg/mL, suggesting potent activity against these pathogens .

Case Study:
In a comparative study, derivatives of pyrimidine were synthesized and tested for their antibacterial activity. The presence of electron-withdrawing groups enhanced the antibacterial effects, particularly against S. aureus and E. coli. This suggests that modifications to the pyrimidine structure can significantly influence biological activity .

Anticancer Activity

The anticancer potential of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid has also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic profile .

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
4-(4-Oxo-6-methyl-pyrimidin-2-yl)amino benzoic acidMCF-75.85
4-(4-Oxo-6-propyl-pyrimidin-2-yl)amino benzoic acidA5493.0
DoxorubicinMCF-7~10

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives have been documented in several studies. These compounds have shown the ability to inhibit inflammatory mediators such as cytokines and prostaglandins. The mechanism involves modulation of signaling pathways related to inflammation, making them potential candidates for treating inflammatory diseases .

The biological activities of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid are largely attributed to its interaction with specific molecular targets within cells. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways by inducing apoptosis.

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